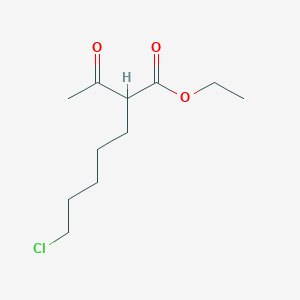

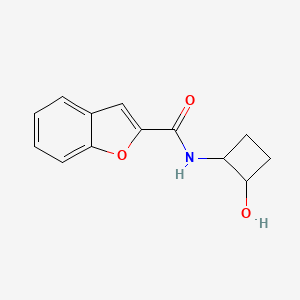

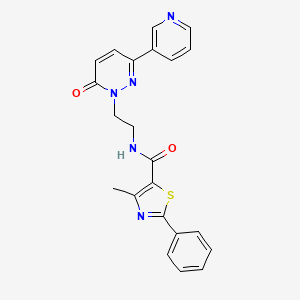

![molecular formula C17H15N7O2S B3020464 N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1351660-30-4](/img/structure/B3020464.png)

N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide" is a complex molecule that appears to be related to various synthesized compounds with potential biological activities. Although the exact compound is not described in the provided papers, the structural motifs such as imidazole, thiadiazole, and benzamide are recurrent in the literature, suggesting that the compound may have similar properties or synthesis pathways as those described in the papers.

Synthesis Analysis

The synthesis of related compounds involves the use of imidazolylbenzamides and benzene-sulfonamides, as seen in the synthesis of selective class III agents for cardiac electrophysiological activity . Another synthesis method includes the use of microwave irradiation for the solvent-free synthesis of Schiff’s bases containing thiadiazole and benzamide groups . These methods indicate that the synthesis of the compound may involve similar techniques, such as the use of imidazole and thiadiazole scaffolds, which are key structural components.

Molecular Structure Analysis

The molecular structure of related compounds includes imidazole, thiadiazole, and benzamide moieties, which are known for their biological properties . The imidazole ring is a five-membered planar heterocycle with two nitrogen atoms, which is often involved in binding to biological targets. Thiadiazole is another heterocyclic compound containing sulfur and nitrogen, which is frequently used in drug design due to its stability and bioactivity. Benzamide is an amide derivative of benzoic acid, a common pharmacophore in drug discovery.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include the formation of Schiff’s bases and the reaction of chloroacetamides with sulfur and morpholine to yield thiazolyl carboxamides . These reactions suggest that the compound may also be synthesized through similar reactions involving nucleophilic substitutions and condensation reactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of similar compounds can be inferred. Imidazole derivatives are generally known for their basicity and ability to participate in hydrogen bonding, which can affect their solubility and stability . Thiadiazole compounds are often characterized by their thermal stability and potential for various electronic interactions due to the presence of sulfur and nitrogen . Benzamide derivatives typically have moderate solubility in water and may exhibit a range of melting points depending on the substitution pattern on the benzene ring .

Mechanism of Action

properties

IUPAC Name |

N-[2-[3-(2-methylimidazol-1-yl)-6-oxopyridazin-1-yl]ethyl]-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N7O2S/c1-11-18-6-8-23(11)15-4-5-16(25)24(20-15)9-7-19-17(26)12-2-3-13-14(10-12)22-27-21-13/h2-6,8,10H,7,9H2,1H3,(H,19,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJCMQMDWQVSYRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC4=NSN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N7O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

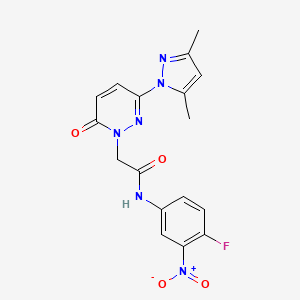

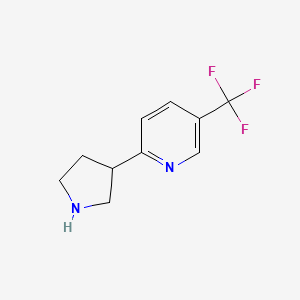

![4-benzoyl-5-(4-fluorophenyl)-7-methyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B3020385.png)

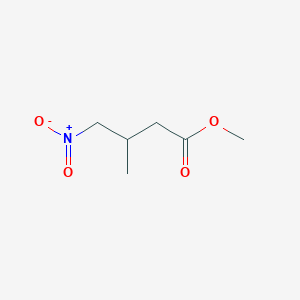

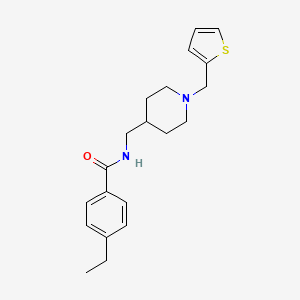

![Ethyl 5-(cyclopropanecarboxamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3020397.png)

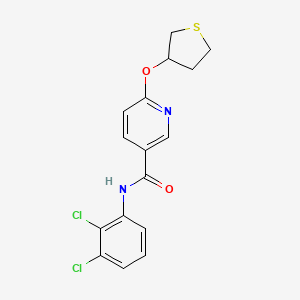

![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide](/img/structure/B3020401.png)

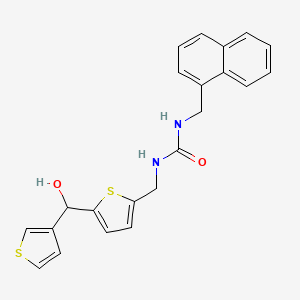

![Ethyl 4-[[2-[1-[2-[(4-methylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate](/img/structure/B3020402.png)